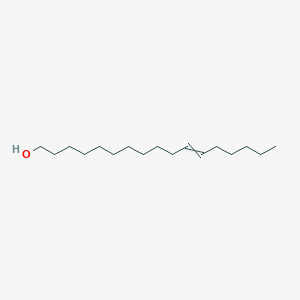

Heptadec-11-en-1-ol

Description

Heptadec-11-en-1-ol is a monounsaturated primary alcohol with a 17-carbon chain and a double bond at position 11. Its molecular formula is C₁₇H₃₄O, and its molecular weight is 256.45 g/mol. For instance, unsaturated alcohols like E-11-Hexadecen-1-ol (C₁₆H₃₂O) exhibit lower melting points and reduced water solubility compared to saturated alcohols due to the double bond’s influence on molecular packing and polarity . This compound likely shares these trends, with applications in organic synthesis, pheromone research, or industrial surfactants, depending on functional group reactivity and chain length .

Properties

CAS No. |

73461-68-4 |

|---|---|

Molecular Formula |

C17H34O |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

heptadec-11-en-1-ol |

InChI |

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,18H,2-5,8-17H2,1H3 |

InChI Key |

BVPFCRZLYCFEPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reduction of heptadec-11-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the hydroboration-oxidation of heptadec-11-ene, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-11-enoic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Heptadec-11-en-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form heptadec-11-enal or further to heptadec-11-enoic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The double bond can be reduced to form heptadecan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, Jones reagent.

Reduction: H2 with Pd/C, LiAlH4, NaBH4.

Substitution: SOCl2, PBr3, tosyl chloride (TsCl).

Major Products:

Oxidation: Heptadec-11-enal, heptadec-11-enoic acid.

Reduction: Heptadecan-1-ol.

Substitution: Heptadec-11-en-1-yl chloride, heptadec-11-en-1-yl bromide.

Scientific Research Applications

Heptadec-11-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptadec-11-en-1-ol involves its interaction with lipid bilayers in cell membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrophobic chain interacts with the lipid tails, affecting membrane fluidity and permeability. Additionally, it can be metabolized into other bioactive molecules that participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Heptadec-11-en-1-ol with structurally related alcohols based on molecular parameters and physical characteristics:

Key Observations :

- Chain Length : Longer chains (e.g., C₁₇ vs. C₁₂) increase molecular weight and boiling points due to stronger van der Waals forces.

- Unsaturation : Double bonds reduce symmetry, lowering melting points and water solubility compared to saturated analogs (e.g., Dodecan-1-ol vs. 10-Undecen-1-ol) .

- Stereochemistry : E- and Z-isomers (e.g., E-11-Hexadecen-1-ol vs. Z-11-Tetradecen-1-ol) may exhibit distinct biological activities, as seen in pheromone systems .

Research Findings :

- Acetate derivatives (e.g., E-11-Octadecen-1-ol acetate) are often less volatile and more stable than parent alcohols, enhancing their utility in controlled-release applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.